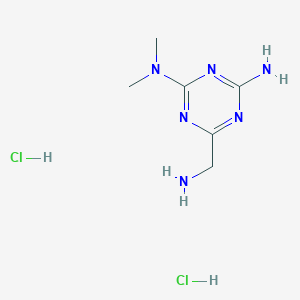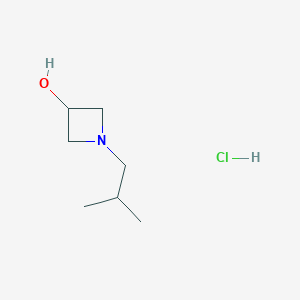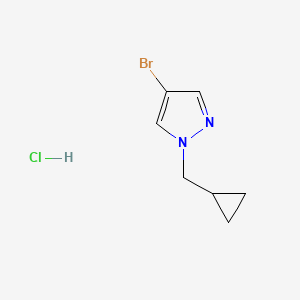![molecular formula C5H3BrN2S B1379779 5-Bromoimidazo[2,1-b][1,3]thiazole CAS No. 67088-53-3](/img/structure/B1379779.png)
5-Bromoimidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromoimidazo[2,1-b][1,3]thiazole is a heterocyclic organic compound . It has a molecular weight of 203.06 . The compound is a powder in physical form .
Molecular Structure Analysis
The molecular formula of this compound is C5H3BrN2S . Its InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .
Physical and Chemical Properties Analysis
This compound is a powder in physical form . It has a molecular weight of 203.06 . The compound’s InChI code is 1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H .
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés du 5-Bromoimidazo[2,1-b][1,3]thiazole ont été étudiés pour leurs propriétés antimicrobiennes. Ces composés se sont avérés efficaces contre diverses souches bactériennes, notamment les bactéries Gram-positives et Gram-négatives. La présence du groupe thiazole est considérée comme améliorant l'interaction avec les enzymes bactériennes, perturbant leur fonction et conduisant à la mort des cellules bactériennes .
Potentiel anticancéreux
La recherche a indiqué que certains dérivés du thiazole présentent une activité anticancéreuse. Ils ont été testés contre des lignées cellulaires cancéreuses humaines telles que HEPG2 (cancer du foie) et MCF7 (cancer du sein). Le mécanisme d'action implique souvent la perturbation de la division cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .
Propriétés antioxydantes
Les composés du thiazole, y compris le this compound, ont démontré des activités antioxydantes. Ils peuvent piéger les radicaux libres, protégeant ainsi les cellules du stress oxydatif, qui est un facteur contributif à diverses maladies chroniques et aux processus de vieillissement .
Utilisations anti-inflammatoires
Les propriétés anti-inflammatoires des dérivés du thiazole en font des candidats pour le traitement des maladies inflammatoires. Ils peuvent moduler l'activité des enzymes impliquées dans la réponse inflammatoire, conduisant potentiellement à de nouveaux médicaments anti-inflammatoires .
Applications antifongiques
Similaires à leurs propriétés antibactériennes, les dérivés du thiazole possèdent également des activités antifongiques. Ils peuvent interférer avec la synthèse de la paroi cellulaire des champignons, ce qui les rend utiles dans le développement de nouveaux médicaments antifongiques .
Inhibition enzymatique
Les dérivés du thiazole se sont avérés inhiber diverses enzymes qui sont essentielles au métabolisme des agents pathogènes. Cette inhibition enzymatique est essentielle dans le développement de médicaments pouvant traiter des maladies en ciblant des voies métaboliques spécifiques dans les agents pathogènes .
Safety and Hazards
The safety information available for 5-Bromoimidazo[2,1-b][1,3]thiazole indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mécanisme D'action
Target of Action
It’s known that imidazothiazole derivatives, to which 5-bromoimidazo[2,1-b][1,3]thiazole belongs, have been studied for their diverse biological activities .
Mode of Action
It’s known that imidazothiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds of the imidazothiazole class have been found to influence a variety of biochemical pathways due to their wide-ranging biological activities .
Result of Action
It’s known that imidazothiazole derivatives can have a variety of effects at the molecular and cellular level due to their diverse biological activities .
Analyse Biochimique
Biochemical Properties
5-Bromoimidazo[2,1-b][1,3]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a key role in cell signaling pathways. The interaction between this compound and these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can affect metabolic pathways by modulating the activity of enzymes involved in energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in the inhibition or activation of enzyme activity, leading to changes in cellular processes. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation and downstream signaling .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard storage conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it may induce adverse effects, such as cytotoxicity and organ damage. Studies have identified specific dosage thresholds beyond which the toxic effects of this compound become pronounced .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its biotransformation and elimination. For example, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can influence the pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, this compound can be transported across cell membranes by organic anion transporters, facilitating its entry into target cells.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Propriétés
IUPAC Name |
5-bromoimidazo[2,1-b][1,3]thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2S/c6-4-3-7-5-8(4)1-2-9-5/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMIYPXTEYKCBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=C(N21)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67088-53-3 |
Source


|
| Record name | 5-bromoimidazo[2,1-b][1,3]thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1H-Pyrrol-1-yl)phenyl]ethanamine hydrochloride](/img/structure/B1379702.png)
![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine hydrochloride](/img/structure/B1379704.png)
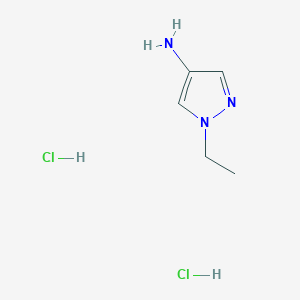
![1-Methyl-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B1379709.png)
![Bicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B1379710.png)
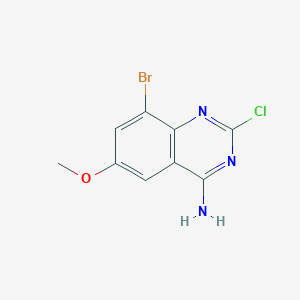


![1,3-Dioxa-8-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1379715.png)
